

Application Notes and Protocols: ATTO488-ProTx-II for High-Throughput Screening Assays

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Compound of Interest

Compound Name: ATTO488-ProTx-II

Cat. No.: B1151348

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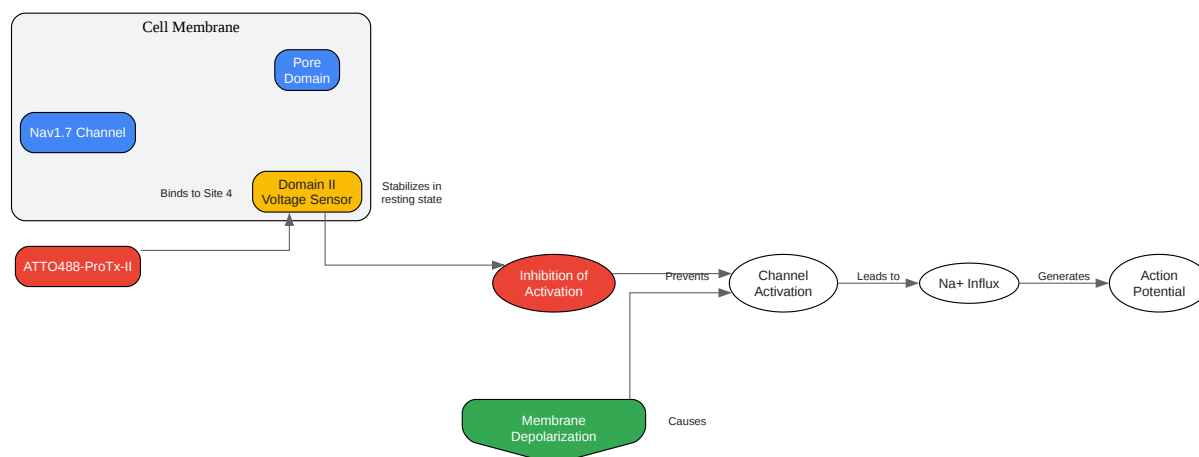
For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (*Thrixopelma pruriens*), is a potent and selective inhibitor of Nav1.7.[1][2] It acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the channel and shifting the voltage-dependence of activation to more depolarized potentials.[2][3] **ATTO488-ProTx-II** is a fluorescently labeled analog of ProTx-II that retains the high affinity and selectivity of the native peptide for Nav1.7. This fluorescent probe enables the direct visualization of Nav1.7 channels and the development of high-throughput screening (HTS) assays for the discovery of new Nav1.7-targeting analgesics.

Mechanism of Action of ProTx-II

ProTx-II inhibits Nav1.7 by binding to neurotoxin site 4 on the channel's domain II voltage sensor. This binding stabilizes the voltage sensor in a resting state, requiring a stronger depolarization to activate the channel. This shift in the voltage-dependence of activation leads to a reduction in the sodium current and a decrease in neuronal excitability.



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Figure 1: Mechanism of Action of **ATTO488-ProTx-II** on the Nav1.7 Channel.

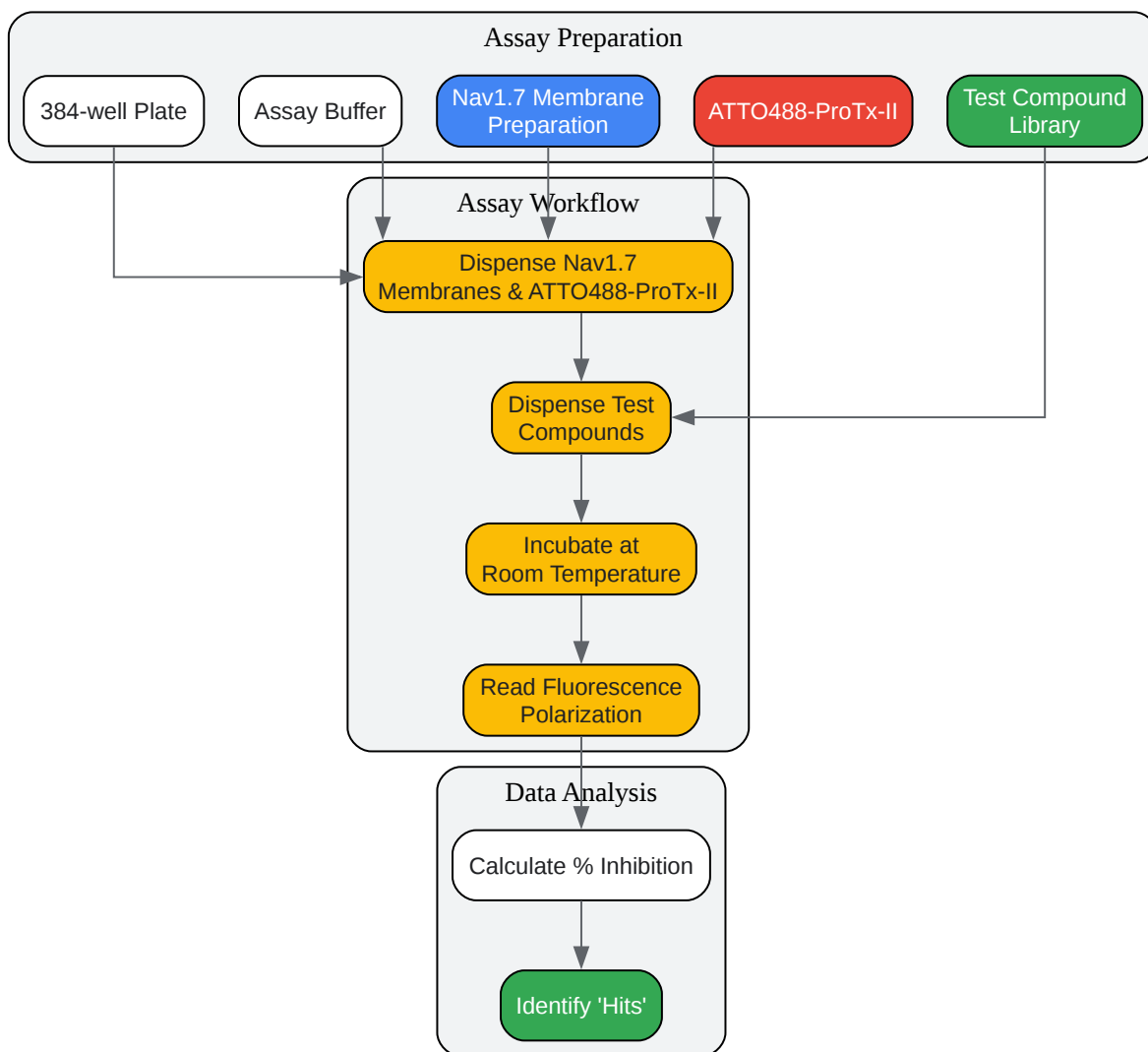
Quantitative Data

The inhibitory potency of ProTx-II has been characterized against a panel of voltage-gated sodium channel subtypes. **ATTO488-ProTx-II** has been shown to emulate the pharmacological properties of the unlabeled peptide.[4]

Channel Subtype	IC50 (nM) of ProTx-II	Reference
hNav1.1	~16	[5]
hNav1.2	30 - 150	[1]
hNav1.3	30 - 150	[1]
hNav1.4	>25	[5]
hNav1.5	30 - 150	[1]
hNav1.6	>25	[5]
hNav1.7	0.3	[1][2]
hNav1.8	>25	[5]

High-Throughput Screening (HTS) Assay Protocol: Fluorescence Polarization (FP)

A competitive binding assay using fluorescence polarization is a robust method for high-throughput screening of compounds that displace **ATTO488-ProTx-II** from Nav1.7. In this assay, the small, fluorescently labeled **ATTO488-ProTx-II** tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Nav1.7 channel (or a membrane preparation containing it), its rotation slows significantly, leading to a high fluorescence polarization signal. Test compounds that bind to the same site as ProTx-II will compete for binding and displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.



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Figure 2: High-Throughput Screening Workflow using Fluorescence Polarization.

Materials:

- **ATTO488-ProTx-II**

- Membrane preparations from cells stably expressing hNav1.7
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)
- Test compound library
- 384-well, low-volume, black, round-bottom plates
- A plate reader capable of measuring fluorescence polarization

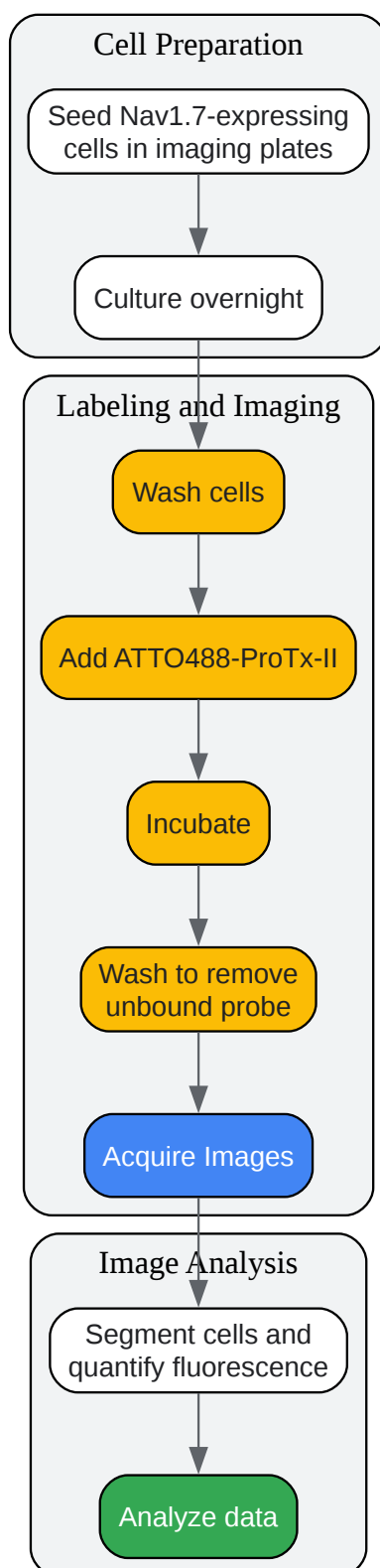
Protocol:

- Reagent Preparation:
 - Prepare a 2X working solution of Nav1.7 membrane preparation in Assay Buffer.
 - Prepare a 2X working solution of **ATTO488-ProTx-II** in Assay Buffer. The final concentration of **ATTO488-ProTx-II** should be at its K_d for Nav1.7.
 - Prepare test compounds at a 4X final concentration in an appropriate solvent (e.g., DMSO) and then dilute to 2X in Assay Buffer.
- Assay Procedure:
 - Add 5 µL of the 2X **ATTO488-ProTx-II** solution to each well of the 384-well plate.
 - Add 5 µL of the 2X Nav1.7 membrane preparation to each well.
 - Add 10 µL of the 2X test compound solution to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the corresponding solvent concentration (e.g., 2% DMSO).
 - Negative Control (Low Polarization): Wells containing **ATTO488-ProTx-II** and Assay Buffer without membrane preparation.

- Positive Control (High Polarization): Wells containing **ATTO488-ProTx-II**, Nav1.7 membrane preparation, and vehicle.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Measure the fluorescence polarization on a compatible plate reader with excitation at ~490 nm and emission at ~520 nm.
- Data Analysis:
 - The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = $100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)])$ where:
 - FP_sample is the fluorescence polarization of the test compound well.
 - FP_low_control is the average fluorescence polarization of the negative control wells.
 - FP_high_control is the average fluorescence polarization of the positive control wells.
 - Compounds showing significant inhibition can be selected as "hits" for further validation.

Cell-Based Imaging Assay Protocol

This protocol describes the use of **ATTO488-ProTx-II** to visualize the localization of Nav1.7 channels in cultured cells. This can be used as a secondary screening assay to confirm the interaction of hit compounds with Nav1.7 in a cellular context or for high-content screening.



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Figure 3: Workflow for Cell-Based Imaging with **ATTO488-ProTx-II**.

Materials:

- Cells stably expressing hNav1.7 (e.g., HEK293 or CHO cells)
- Culture medium appropriate for the cell line
- 96- or 384-well imaging plates (black, clear bottom)
- **ATTO488-ProTx-II**
- Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Hoechst 33342 or other nuclear stain
- High-content imaging system or fluorescence microscope

Protocol:

- Cell Plating:
 - Seed Nav1.7-expressing cells into the imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment.
 - Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂.
- Labeling:
 - On the day of the experiment, gently wash the cells twice with pre-warmed Imaging Buffer.
 - Prepare a solution of **ATTO488-ProTx-II** in Imaging Buffer at the desired concentration (e.g., 100-200 nM).
 - Add the **ATTO488-ProTx-II** solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
 - (Optional) For competitive binding experiments, pre-incubate the cells with the test compound for a desired period before adding **ATTO488-ProTx-II**.
 - Gently wash the cells three times with Imaging Buffer to remove unbound probe.

- Add Imaging Buffer containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-15 minutes.
- Wash the cells once more with Imaging Buffer.
- Imaging:
 - Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for ATTO488 (Excitation/Emission: ~490/520 nm) and the nuclear stain.
- Image Analysis:
 - Use image analysis software to identify and segment the cells based on the nuclear stain.
 - Measure the fluorescence intensity of **ATTO488-ProTx-II** associated with the cell membrane or the entire cell.
 - For competitive binding assays, a decrease in ATTO488 fluorescence intensity in the presence of a test compound indicates displacement of the probe and binding of the compound to Nav1.7.

Conclusion

ATTO488-ProTx-II is a valuable tool for the study of Nav1.7 and the discovery of novel analgesics. Its high affinity and selectivity for Nav1.7, combined with its fluorescent properties, enable the development of robust and reliable high-throughput screening and imaging assays. The protocols provided here offer a starting point for researchers to implement these powerful techniques in their drug discovery programs.

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